molecular formula C8H7N B1230111 Isoindole CAS No. 270-68-8

Isoindole

Cat. No. B1230111
CAS RN: 270-68-8
M. Wt: 117.15 g/mol
InChI Key: VHMICKWLTGFITH-UHFFFAOYSA-N
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Description

Isoindole, in heterocyclic chemistry, is a benzofused pyrrole . The compound is an isomer of indole and its reduced form is an isoindoline . The parent isoindole is rarely encountered in the technical literature, but substituted derivatives are useful commercially and occur naturally .


Synthesis Analysis

The parent isoindole was prepared by flash vacuum pyrolysis of an N-substituted isoindoline . N-Substituted isoindoles, which are easier to handle, can be prepared by dehydration of isoindoline-N-oxides . They also arise by myriad other methods, e.g., starting from xylylene dibromide . A Rh-catalyzed intramolecular condensation of the benzyl azides with α-aryldiazoesters provides isoindoles in very good yields . The reaction proceeded through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of an intermediate imino esters .


Molecular Structure Analysis

Unlike indole, isoindoles exhibit noticeable alternation in the C-C bond lengths, which is consistent with their description as pyrrole derivatives fused to a butadiene . In solution, the 2H-isoindole tautomer predominates. It resembles a pyrrole more than a simple imine .


Chemical Reactions Analysis

A Rh-catalyzed intramolecular condensation of the benzyl azides with α-aryldiazoesters provides isoindoles in very good yields . The reaction proceeded through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of an intermediate imino esters .


Physical And Chemical Properties Analysis

Isoindole consists of a benzene ring fused with pyrrole . The compound is an isomer of indole and its reduced form is an isoindoline . Unlike indole, isoindoles exhibit noticeable alternation in the C-C bond lengths, which is consistent with their description as pyrrole derivatives fused to a butadiene . In solution, the 2H-isoindole tautomer predominates .

Scientific Research Applications

Materials Science

Isoindole has found significant applications in materials science, particularly in the development of highly fluorescent materials. BODIPY dyes containing isoindole are notable for their extensive use across various scientific fields due to their high fluorescence properties. Additionally, isoindoles are essential components of phthalocyanines, metal-containing cyclic tetramers. These tetramers can form coordination complexes with most elements in the periodic table and are used as pigments and dyes due to their intense coloration (Heugebaert, Roman, & Stevens, 2012).

Medicine and Biological Activities

In the medical field, isoindoles are crucial due to their diverse biological activities. They can be synthesized into derivatives with varied biological actions, making them relevant in medical research. However, their high reactivity makes them unstable and challenging to prepare, necessitating novel synthesis methods. These derivatives have been found to have potential pharmacological applications, such as in the development of DNA-encoded chemical libraries for drug discovery (Weintraub & Wang, 2022).

Isoindole derivatives are known for their anticancer properties. They are part of a class of biologically active heterocyclic compounds with a range of pharmacological profiles, including antimicrobial, anthelmintic, insecticidal, and thrombin inhibition activities. These properties highlight the importance of isoindole derivatives in developing potent and less toxic anticancer agents (Bhatia, 2016).

Analytical Detection

Isoindole derivatives are also instrumental in analytical detection. Their unique chemical properties enable them to be used as sensors and indicators in various analytical applications. The synthesis of isoindoles involves multiple methods, such as reactions from 2H- and 1H-isoindoles and fused isoindoles, underscoring their versatility in analytical chemistry (Nie et al., 2022).

Solar Energy Applications

In the field of solar energy, isoindole compounds play a role in the development of photovoltaic materials. Their properties are being explored to enhance the efficiency and effectiveness of solar energy systems. This application demonstrates the potential of isoindole in renewable energy technologies (Davood, Nematollahi, & Nabbi, 2008).

Optoelectronics

Isoindoles and methanoisoindoles are used in optoelectronics, particularly in the creation of fluorescent sensors and laser dyes. Their aromatic character and high reactivity make them suitable for theoretical studies and practical applications in this field (Magerramov et al., 2012).

Mechanism of Action

The reaction of isoindole synthesis proceeded through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of an intermediate imino esters .

Future Directions

Isoindoles units occur in phthalocyanines, an important family of dyes . Some alkaloids containing isoindole have been isolated and characterized . The future of isoindole research lies in its potential applications in the synthesis of various natural products and the development of new chemical transformations and biological applications .

properties

IUPAC Name

2H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-2-4-8-6-9-5-7(8)3-1/h1-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMICKWLTGFITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181488
Record name Isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

270-68-8
Record name Isoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000270688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR6T8TL5NT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of LAH (22.80 g, 600 mmol) in THF (600 mL) at 0° C. was added tetrahydrophthalimide (39.45 g, 260.9 mmol) portionwise. After addition, the reaction mixture was stirred at 60° C. for 18 h, then cooled down to 0° C. and quenched carefully with water (25 mL), followed by 15% KOH aqueous solution (25 mL) and another 75 mL of water. The resulting mixture was stirred at rt for 1 h and filtered through a pad of Celite, then washed with DCM (500 mL). The filtrate was concentrated in vacuo to give isoindole as yellow oil, which was used in the next step without purification.
Name
Quantity
22.8 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
39.45 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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